molecular formula C9H12N2O5 B13921362 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B13921362
M. Wt: 228.20 g/mol
InChI Key: RPQZTTQVRYEKCR-ULAWRXDQSA-N
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Description

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a compound known for its significant role in various biochemical processes It is a derivative of uridine, a nucleoside that is a component of RNA

Preparation Methods

The synthesis of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is often derived from glucose or ribose.

    Glycosylation: The sugar moiety is then glycosylated with a pyrimidine base under acidic conditions to form the nucleoside.

    Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product with high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride .

Scientific Research Applications

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into RNA, where it can affect RNA stability and function. The compound targets specific enzymes involved in RNA synthesis and modification, leading to alterations in gene expression and cellular function .

Comparison with Similar Compounds

Similar compounds to 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one include:

    Uridine: The parent compound, which is a key component of RNA.

    Cytidine: Another nucleoside with similar structure but different base.

    Thymidine: A nucleoside found in DNA with a similar sugar moiety but different base.

The uniqueness of this compound lies in its specific modifications that enhance its stability and functionality in various biochemical applications .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7-,8-/m1/s1

InChI Key

RPQZTTQVRYEKCR-ULAWRXDQSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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